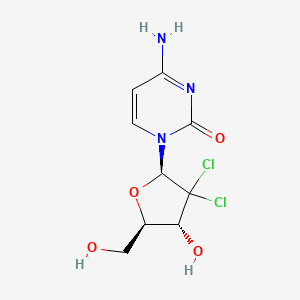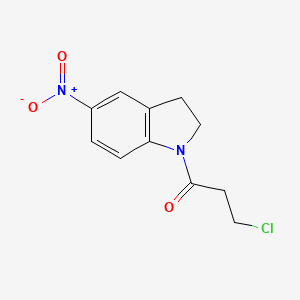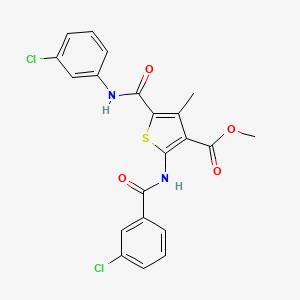![molecular formula C16H14N4O B12065558 1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12065558.png)
1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that features both an azido group and a tetrahydroquinoline moiety
Preparation Methods
The synthesis of 1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline typically involves the reaction of 4-azidobenzoyl chloride with 1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the azido group .
Chemical Reactions Analysis
1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles under suitable conditions, such as the use of lithium aluminum hydride or organometallic reagents.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields the corresponding amine, while cycloaddition with alkynes forms triazoles.
Scientific Research Applications
1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Synthetic Organic Chemistry: It serves as a versatile intermediate in the synthesis of various nitrogen-containing heterocycles and other complex molecules.
Chemical Biology: The azido group allows for bioorthogonal labeling and conjugation, making it useful in the study of biological systems.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the azido group acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar compounds to 1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline include other azido-containing carbonyl compounds and tetrahydroquinoline derivatives. For instance:
4-Azidobenzoyl chloride: A precursor in the synthesis of the target compound.
1,2,3,4-Tetrahydroquinoline: The core structure of the compound, which can be modified to introduce various functional groups.
The uniqueness of this compound lies in its combination of an azido group and a tetrahydroquinoline moiety, which provides a versatile platform for diverse chemical transformations and applications.
Properties
Molecular Formula |
C16H14N4O |
|---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
(4-azidophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C16H14N4O/c17-19-18-14-9-7-13(8-10-14)16(21)20-11-3-5-12-4-1-2-6-15(12)20/h1-2,4,6-10H,3,5,11H2 |
InChI Key |
OUGKONBPRMWWHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-, methyl ester](/img/structure/B12065503.png)
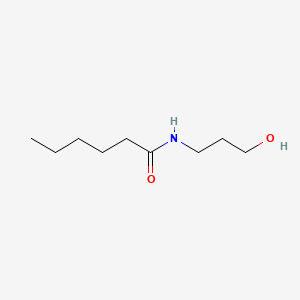



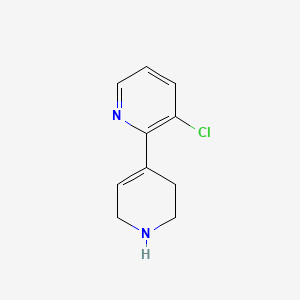
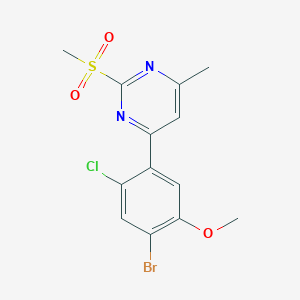


![azane;[1-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B12065553.png)
